molecular formula C8H13NO3 B1195534 Crotanecine CAS No. 5096-50-4

Crotanecine

Cat. No. B1195534
CAS RN: 5096-50-4
M. Wt: 171.19 g/mol
InChI Key: VMWCRDCGNVMCGJ-BWZBUEFSSA-N
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Description

Synthesis Analysis

The synthesis of crotanecine has been achieved through various methodologies, highlighting the versatility and complexity of organic synthesis. Denmark and Thorarensen (1997) reported a tandem [4 + 2]/[3 + 2] cycloaddition of nitroalkenes as a key step in achieving the synthesis of (+)-crotanecine in a 10-step process with 10.2% overall yield. Another approach by Kothapalli et al. (2017) utilized ribose as a chiral starting point, showcasing a simple yet versatile ring construction approach for the enantiospecific total synthesis of crotanecine (Denmark & Thorarensen, 1997); (Kothapalli et al., 2017).

Scientific Research Applications

  • Synthesis of Crotanecine : The synthesis of (+)-Crotanecine, an amino triol bearing a primary allylic alcohol with all-cis stereocenters, has been achieved in a multi-step process. This synthesis illustrates the versatility of tandem cycloaddition in incorporating additional functionality (Denmark & Thorarensen, 1997).

  • Enantiospecific Synthesis : Another approach to synthesizing Crotanecine utilized a simple yet versatile ring construction method using ribose as the chiral starting point, highlighting the potential for enantiospecific synthesis of this compound (Kothapalli et al., 2017).

  • Biofilm Formation and Anti-Trichomonas Activity : Crotanecine derivatives have been explored for their potential in biofilm formation and anti-Trichomonas vaginalis activity. Specifically, pyrrolizidine alkaloids, including Crotanecine derivatives, have shown promise as prototypes for new drugs, particularly for topical applications (Neto et al., 2016).

  • NMR Spectral Analysis : The 1H and 13C NMR spectra of Crotanecine and other necines from toxic pyrrolizidine alkaloids have been fully assigned, providing valuable information for the characterization of these compounds (Röder et al., 1992).

  • Inhibition of α-Mannosidases : Crotanecine analogues have been synthesized and evaluated for inhibitory activities against various glycosidase enzymes. One analogue, (−)-7a-epi-crotanecine, emerged as a potent and selective inhibitor of α-mannosidases, highlighting its potential therapeutic applications (Cicchi et al., 2006).

properties

IUPAC Name

(1S,2R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizine-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-4-5-1-2-9-3-6(11)8(12)7(5)9/h1,6-8,10-12H,2-4H2/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWCRDCGNVMCGJ-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2N1CC(C2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C([C@H]2N1C[C@H]([C@H]2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965226
Record name 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotanecine

CAS RN

5096-50-4
Record name (1S,2R,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizine-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crotanecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
S Cicchi, M Marradi, P Vogel, A Goti - The Journal of Organic …, 2006 - ACS Publications
… rosmarinecine and crotanecine, which were assayed for their inhibitory activities toward 22 commercially available glycosidase enzymes. One of them ((−)-7a-epi-crotanecine) is a …
Number of citations: 102 pubs.acs.org
SE Denmark, A Thorarensen - Journal of the American Chemical …, 1997 - ACS Publications
… by such molecules as (+)-crotanecine which bear an additional hydroxyl substituent at C(2). … synthesis of (+)-crotanecine are described below. (+)-Crotanecine is found conjugated to a …
Number of citations: 90 pubs.acs.org
RB Bennett III, JK Cha - Tetrahedron letters, 1990 - Elsevier
… Herein we wish to communicate an efficient, stereospecific synthesis of (+)-crotanecine (1).4 Alkaloids containing the pyrrolizidine nucleus such as 1 and 2 have attracted considerable interest …
Number of citations: 18 www.sciencedirect.com
JF Richardson, CCJ Culvenor - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
… previously led to the conclusion that crotanecine exists in solution as the … Bond lengths and angles for crotanecine are sum- marized … The absolute configuration of crotanecine cannot be …
Number of citations: 3 scripts.iucr.org
Y Kothapalli, RK Puthukanoori, M Ranga, SR Alapati - Tetrahedron Letters, 2017 - Elsevier
Crotanecine is the necine base component of a number of pyrrolizidine alkaloids. This necine subunit is an amino triol bearing a primary allylic alcohol characterized by an all-cis …
Number of citations: 3 www.sciencedirect.com
AS Flores, AMG de Azevedo Tozzi, JR Trigo - Biochemical Systematics and …, 2009 - Elsevier
Gas chromatography–mass spectrometry analysis of seeds from 28 species of Crotalaria from Brazil (sections Calycinae, Crotalaria, Chrysocalycinae and Hedriocarpae) showed that …
Number of citations: 68 www.sciencedirect.com
A Thorarensen - 1996 - search.proquest.com
… Numerous alkaloids contain (*)-crotanecine 36 as it necine constituent. (+)-Crotanecine which is an all cis substituted necine has been prepared in 10 steps and 10.2% overall yield. …
Number of citations: 2 search.proquest.com
CCJ Culvenor, LW Smith - 1972 - publications.csiro.au
Number of citations: 12 publications.csiro.au
VK YADAV, H Rueger, M Benn - Heterocycles (Sendai), 1984 - pascal-francis.inist.fr
An enantioselective synthesis of (+)-crotanecine … An enantioselective synthesis of (+)-crotanecine …
Number of citations: 13 pascal-francis.inist.fr
JR Liddell - Natural product reports, 1998 - pubs.rsc.org
… absolute stereochemistry required for crotanecine. Next, the … C-6 hydroxy of crotanecine was accomplished using Fleming’… which on heating with triethylamine gave crotanecine (+)-32. …
Number of citations: 22 pubs.rsc.org

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